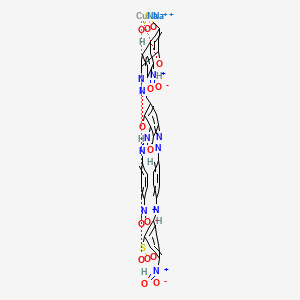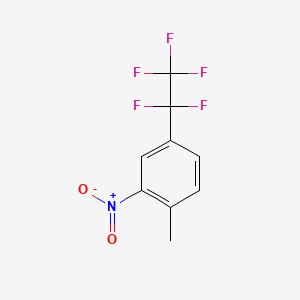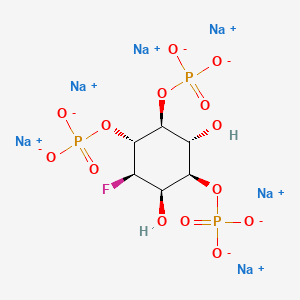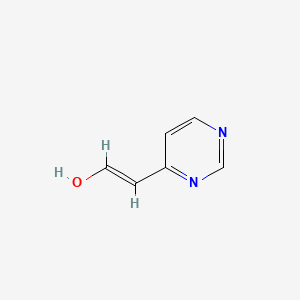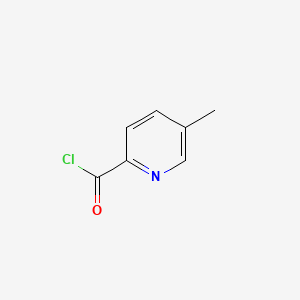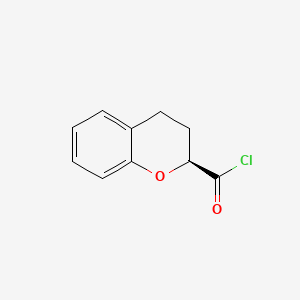
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is an organic compound belonging to the class of chromenes. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a carbonyl chloride group attached to the second carbon of the chromene ring system. The (2S) designation indicates the specific stereochemistry of the molecule, where the substituent at the second carbon is in the S-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of an acid catalyst to form the chromene ring. The resulting chromene is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) may involve large-scale batch or continuous processes. The key steps include the preparation of the chromene intermediate, followed by chlorination under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and precise monitoring systems helps in optimizing the reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of chromanones or chromones.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chromene ring system may also interact with biological membranes or receptors, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-chromene-2-carbonyl chloride: Lacks the stereochemistry designation and may have different biological activities.
2H-chromene-2-carbonyl chloride: Lacks the dihydro modification, resulting in different chemical reactivity and applications.
Chromone derivatives: Similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
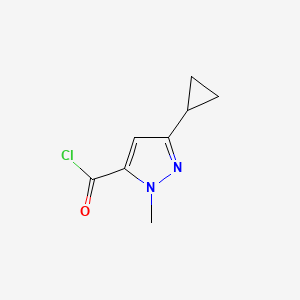

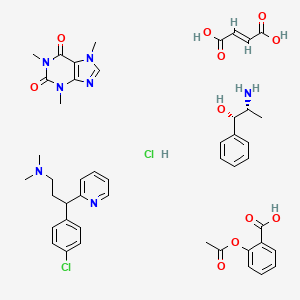
![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B590664.png)
